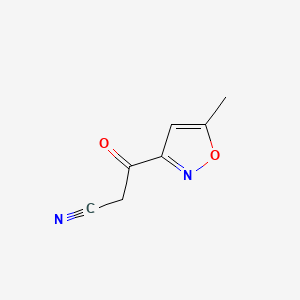

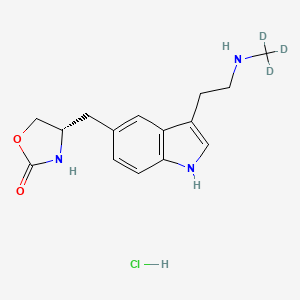

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

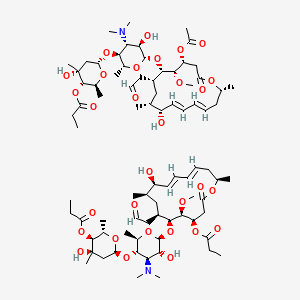

The compound “3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile” seems to be a complex organic molecule. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the isoxazole ring and a nitrile group suggests that this compound might have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of “3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile” and its derivatives could be explored through various chemical oxidation processes .

Scientific Research Applications

Polymorphism and Crystallization Mechanism

The compound has been studied for its polymorphism and crystallization mechanism . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, a related compound, were obtained and characterized: two polymorphic forms and one solvate . The study provided insights into the supramolecular structure and the crystallization mechanism .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

Chemical Reactions and Properties

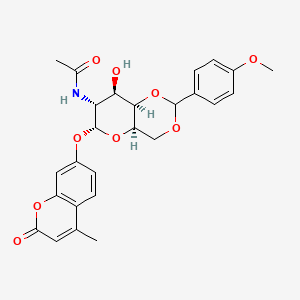

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

Chemical Properties Analysis

The chemical properties of N-(5-methylisoxazol-3-yl)acetamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems and chemical reactions.

Anticancer Activity

Some derivatives of the compound have shown potent cytotoxicity against human cancer cell lines . This suggests potential applications in cancer research and treatment .

Mechanism of Action

Target of Action

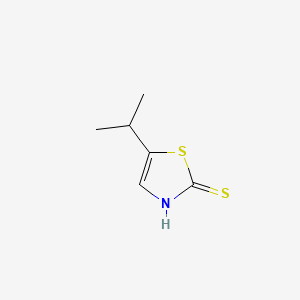

Isoxazole derivatives have been found to interact with various biological targets, including gaba a receptors . The role of these receptors is crucial in the transmission of inhibitory signals in the nervous system.

Mode of Action

It’s known that isoxazole derivatives can act as inverse agonists at gaba a receptors . This means they reduce the activity of these receptors, leading to changes in the transmission of inhibitory signals in the nervous system.

Action Environment

The action, efficacy, and stability of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, leading to the formation of different forms of the compound . Additionally, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

properties

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-4-6(9-11-5)7(10)2-3-8/h4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHXSSBZDYPCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

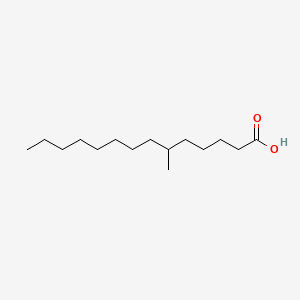

![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)